REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2](O)=O.[C:7]([C:9]1([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[C:21]([O:27][CH3:28])[CH:20]=2)OC(CCC(C)C)CO1)#[N:8].[C:29](=O)([O-])[O-].[K+].[K+].[CH3:35][C:36]([CH3:38])=O>O>[CH3:28][O:27][C:21]1[CH:20]=[C:19]([C:9]([CH:36]([CH3:38])[CH3:35])([CH2:29][CH2:2][CH:1]=[O:6])[C:7]#[N:8])[CH:24]=[CH:23][C:22]=1[O:25][CH3:26] |f:2.3.4|
|
Name
|
|
Quantity
|
504.6 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
acetal
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(OCC(O1)CCC(C)C)C1=CC(=C(C=C1)OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 80° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether (3×20 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C#N)(CCC=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |